molecular formula C15H19N3OS B4848636 4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4848636
M. Wt: 289.4 g/mol
InChI Key: COZCCQREIHZFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurodegenerative diseases.

Mechanism of Action

4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been shown to reduce inflammation in models of inflammatory bowel disease and sepsis. This compound has also been shown to increase the release of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective agonists for the α7 nAChR. Another area of research is the investigation of the long-term effects of this compound in animal models of cognitive disorders and neurodegenerative diseases. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of inflammatory bowel disease and sepsis.

Scientific Research Applications

4-methyl-N-(1-methylbutyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been investigated for its potential to treat inflammatory bowel disease and sepsis.

properties

IUPAC Name

4-methyl-N-pentan-2-yl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-6-10(2)17-14(19)13-11(3)18-15(20-13)12-7-5-8-16-9-12/h5,7-10H,4,6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZCCQREIHZFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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